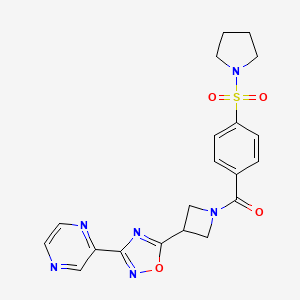

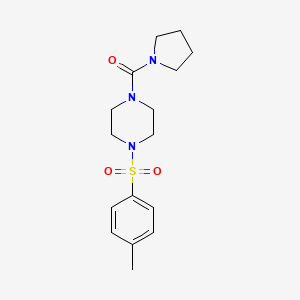

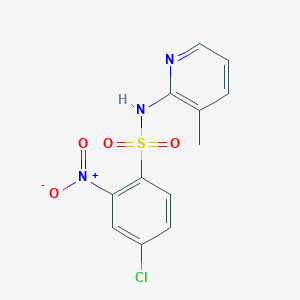

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone

Vue d'ensemble

Description

Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone” would depend on the specific reactions and conditions used.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can participate in a variety of chemical reactions due to their versatile structure .Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to targetandrogen receptors and corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. HSD11B1 is an enzyme that catalyzes the conversion of cortisol to the inactive metabolite cortisone .

Mode of Action

Similar compounds have been reported to interact with their targets throughbinding to the active site . This binding can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

If the compound acts on hsd11b1 as suggested, it could influence thecortisol metabolism pathway . This pathway plays a crucial role in the body’s response to stress.

Pharmacokinetics

Similar compounds have been synthesized with the aim of modifying the pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Based on the potential targets, the compound could influencecell viability and hormone metabolism .

Avantages Et Limitations Des Expériences En Laboratoire

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in experiments. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Orientations Futures

There are several future directions for the study of Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone. One potential direction is the investigation of its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, the potential of this compound in cancer treatment should be further explored to determine its efficacy in inhibiting tumor growth.

Conclusion

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a multistep process and has been studied for its anticonvulsant, analgesic, and anxiolytic properties. This compound has also been investigated for its potential in treating neurological disorders and cancer. While this compound has several advantages for lab experiments, its limitations include its limited solubility in water and the need for further investigation into its mechanism of action. Overall, this compound has significant potential in scientific research and warrants further investigation.

Méthodes De Synthèse

The synthesis of Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone involves the reaction of tosylpiperazine with pyrrolidine and formaldehyde. The reaction takes place in the presence of a catalyst and requires several steps to achieve a high yield of the final product. The purity of the synthesized this compound is critical in scientific research as impurities can affect the results of experiments.

Applications De Recherche Scientifique

Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anticonvulsant, analgesic, and anxiolytic properties. This compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been studied for its potential in cancer treatment due to its ability to inhibit tumor growth.

Propriétés

IUPAC Name |

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-14-4-6-15(7-5-14)23(21,22)19-12-10-18(11-13-19)16(20)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBYSNIIXFYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332406 | |

| Record name | [4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

723740-48-5 | |

| Record name | [4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2786874.png)

![tert-butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2786875.png)

![1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2786876.png)

![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)

![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2786890.png)